molecular formula C4H10OS B020129 Methionol CAS No. 505-10-2

Methionol

Cat. No. B020129
CAS RN: 505-10-2
M. Wt: 106.19 g/mol
InChI Key: CZUGFKJYCPYHHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methionine and its analogs, such as L- and D-[methyl-11C]methionine, has been achieved through various chemical and enzymatic methods. A notable method involves the use of carbon-11 methyl iodide, leading to high optical purity and radiochemical yields. This synthesis process is crucial for the production of methionine in pure enantiomeric forms, highlighting the compound's significance in medical and biochemical research (Långström et al., 1987).

Molecular Structure Analysis

Methionine synthase plays a vital role in methionine biosynthesis, catalyzing the transfer of a methyl group to form methionine. The enzyme's complex structure, involving cobalamin (vitamin B12) as a cofactor, showcases the intricate molecular interactions essential for methionine synthesis. Structural studies of methionine synthase reveal insights into the enzyme's function and its interaction with cobalamin and homocysteine, providing a foundation for understanding methionine's molecular structure and its synthesis mechanism (Ferrer et al., 2004).

Chemical Reactions and Properties

Methionine undergoes various chemical reactions, including oxidation to methionine sulfoxide and participation in transmethylation processes. The oxidation of methionine residues in proteins, mediated by reactive oxygen species, results in functional alterations of the proteins, which can be reversed by methionine sulfoxide reductase. This reversible oxidation highlights methionine's role in redox regulation and cellular defense mechanisms against oxidative stress (Vogt, 1995).

Physical Properties Analysis

The synthesis and evaluation of methionol-derived fatty acid esters demonstrate methionine's versatility in forming ester bonds, contributing to flavors in food products. This application underlines methionine's physical properties, such as its ability to interact with fatty acids and contribute to sensory attributes in food chemistry (Li et al., 2014).

Mechanism of Action

Target of Action

Methionol, also known as 3-methylthio-1-propanol, is a methyl sulfide derived from propan-1-ol . It is found in nature, including as a metabolite of yeast and bacillus anthracis It is known to be involved in the metabolism of l-methionine , which plays crucial roles in metabolism, innate immunity, and activation of endogenous antioxidant enzymes .

Mode of Action

It is known to be produced via the ehrlich pathway in saccharomyces cerevisiae . Aminotransferase and decarboxylase are essential enzymes catalyzing Methionol biosynthesis .

Biochemical Pathways

Methionol is produced from L-methionine catabolism by Saccharomyces cerevisiae EC-1118 . The Ehrlich pathway, which involves the decarboxylation of amino acids to aldehydes, followed by reduction to alcohols or oxidation to carboxylic acids, is responsible for the production of Methionol .

Pharmacokinetics

It is known that methionol is produced by genetically engineered yeast strains via the ehrlich pathway . The production of Methionol can be significantly boosted by co-expression of the aminotransferase and decarboxylase .

Result of Action

Methionol is a sulphurous aroma component of many foods, such as wine, cheese, and roasted coffee . It is classed as an irritant and has a very low olfactory threshold . In the context of beetles, Methionol has been identified as a male-produced aggregation-sex pheromone .

Action Environment

The action of Methionol can be influenced by environmental factors. For instance, in the context of beetles, Methionol acts as an aggregation-sex pheromone . In the context of yeast, the production of Methionol can be optimized using response surface methodology, which involves adjusting various fermentation conditions .

Safety and Hazards

Methionol is classed as an irritant . More detailed safety data can be found in the safety data sheet .

Future Directions

With the advent of synthetic biology techniques, more and more food and its ingredients will be synthesized by engineering cellular metabolic pathways . Methanol’s remarkable versatility in use has, will secure its future .

properties

IUPAC Name

3-methylsulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS/c1-6-4-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUGFKJYCPYHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060128
Record name 3-(Methylthio)-1-propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

pale yellowish, mobile liquid; powerful sweet, soup or meat-like odour
Record name (3-Methylthio)propanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

89.00 to 90.00 °C. @ 13.00 mm Hg
Record name 3-(Methylthio)-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031716
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; soluble in alcohol, propylene glycol and oils
Record name (3-Methylthio)propanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.027-1.033
Record name (3-Methylthio)propanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

505-10-2
Record name 3-(Methylthio)-1-propanol
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Record name Methionol
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Record name Methionol
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Record name 1-Propanol, 3-(methylthio)-
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Record name 3-(Methylthio)-1-propanol
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Record name 3-(methylthio)propanol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.277
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Record name 3-(METHYLTHIO)-1-PROPANOL
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Record name 3-(Methylthio)-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary pathway for methionol production in yeast?

A: Methionol is primarily produced in yeast through the Ehrlich pathway, a metabolic route responsible for converting amino acids into higher alcohols. In the case of methionol, the precursor amino acid is L-methionine. [, , , , , , ]

Q2: Can you elaborate on the steps involved in methionol biosynthesis via the Ehrlich pathway?

A2: The Ehrlich pathway involves a series of enzymatic reactions:

    Q3: Are there alternative pathways for methionol production?

    A: While the Ehrlich pathway is the primary route, research suggests the possibility of alternative pathways. For instance, in the absence of key aminotransferases like Aro8p and Aro9p, other transaminases or even a different pathway might contribute to methionol formation from methanethiol. []

    Q4: How does the genetic makeup of yeast strains influence methionol production?

    A: Different yeast strains, even within the same species, exhibit variations in their Ehrlich pathway genes, which directly impacts methionol production. For example, a study comparing a laboratory strain (BY4743) and a wine strain (Zymaflore F15) of Saccharomyces cerevisiae found significant differences in methionol levels upon deleting ARO genes. The wine strain displayed a greater dependency on Aro8p for methionol synthesis than the laboratory strain. [] This highlights the importance of strain selection in optimizing methionol production.

    Q5: How can methionol production be enhanced through genetic engineering?

    A: Overexpressing key genes in the Ehrlich pathway can significantly boost methionol production. Co-expression of ARO8 (encoding aminotransferase Aro8p) and ARO10 (encoding a decarboxylase) in S. cerevisiae resulted in a remarkable increase in methionol yield, reaching over 3 g/L in fed-batch fermentation. This highlights the potential of metabolic engineering for industrial methionol production. [] Conversely, deleting the CYS3 gene in S. cerevisiae was found to decrease methionol yield, suggesting this gene may play a negative regulatory role in methionol biosynthesis. []

    Q6: Beyond yeast, are there other microorganisms capable of producing methionol?

    A: Yes, other microorganisms have been explored for methionol production. For instance, Kluyveromyces lactis successfully produced methionol in coconut cream supplemented with L-methionine. Optimization of fermentation parameters, including shaking speed, incubation time, pH, and L-methionine concentration, led to a substantial increase in methionol yield. [] Additionally, Oenococcus oeni, a lactic acid bacterium used in winemaking, has demonstrated the ability to metabolize methionine into volatile sulfur compounds, including methionol. []

    Q7: What factors influence methionol formation during winemaking?

    A7: Several factors can influence methionol levels in wine:

      • Clarification: Insufficient clarification of must (grape juice) can lead to increased methionol levels. The presence of grape solids, particularly long-chain unsaturated fatty acids found in the pulp, promotes yeast assimilation of methionine, leading to higher methionol production. []
      • Sulfur Dioxide (SO2) Addition: Excessive SO2 addition, especially in the presence of grape solids, can increase the risk of hydrogen sulfide (H2S) formation, a key precursor to other sulfur compounds, including methionol. [, ]
      • Fermentation Temperature: Elevated fermentation temperatures might favor the formation of certain volatile sulfur compounds. [, ]
      • Contact with Lees: Extended contact of wine with lees (dead yeast cells and other solids) after fermentation can lead to the release of sulfur compounds, potentially including methionol. []

    Q8: How does malolactic fermentation impact methionol levels in wine?

    A: Malolactic fermentation (MLF), a secondary fermentation carried out by lactic acid bacteria like Oenococcus oeni, can influence the concentration of yeast-derived volatile compounds, including methionol. Studies have shown that MLF can lead to an increase in methionol levels in red wines, with the extent of the increase depending on the specific bacterial strain used. []

    Q9: What role does methionol play in the flavor profile of soy sauce?

    A: Methionol is considered one of the important flavor components contributing to the characteristic aroma of soy sauce. It is primarily produced by the salt-tolerant yeast Zygosaccharomyces rouxii during the fermentation of soybeans. [, , ]

    Q10: What other sulfur compounds contribute to the aroma of food and beverages alongside methionol?

    A10: A range of sulfur compounds contribute to complex aroma profiles:

    Q11: How can undesirable levels of methionol and other sulfur compounds be managed during food and beverage production?

    A11: Various strategies can be employed to control sulfur compound formation:

      Q12: What analytical techniques are commonly employed to detect and quantify methionol?

      A: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of methionol in various matrices, including wine, beer, and soy sauce. [, , , , , , , ] Other techniques like gas chromatography with flame photometric detection (GC-FPD) are also employed for the analysis of volatile sulfur compounds like methionol. [, ]

      Q13: Are there any specific sensory analysis techniques used to evaluate the impact of methionol on flavor?

      A: Yes, sensory analysis plays a crucial role in understanding the contribution of methionol to the overall flavor profile. Techniques like GC-olfactometry (GC-O) are used to identify and evaluate the odor activity of volatile compounds, including methionol, in complex mixtures. [, , ]

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